molecular formula C16H9F3N4O B12503988 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B12503988
M. Wt: 330.26 g/mol
InChI Key: AFSMXYOKHHCPRN-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazoloquinazoline core. The unique structure of this compound makes it of significant interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the triazoloquinazoline core.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one lies in its specific structural features, such as the trifluoromethyl group and the triazoloquinazoline core. These features contribute to its distinct physicochemical properties and pharmacological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H9F3N4O

Molecular Weight

330.26 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C16H9F3N4O/c17-16(18,19)10-5-3-4-9(8-10)13-14-20-15(24)11-6-1-2-7-12(11)23(14)22-21-13/h1-8,22H

InChI Key

AFSMXYOKHHCPRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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